molecular formula C12H9N3OS2 B2836769 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole CAS No. 459846-17-4

2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B2836769
CAS No.: 459846-17-4
M. Wt: 275.34
InChI Key: IXRYKVFZLJEKPX-UHFFFAOYSA-N
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Description

2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a 1,3,4-oxadiazole ring substituted with a pyridin-3-ylmethylthio group and a thiophen-2-yl group. The presence of these heteroatoms and functional groups imparts significant chemical reactivity and biological activity, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, the reaction of a hydrazide with a thiophene-2-carboxylic acid derivative under dehydrating conditions can form the oxadiazole ring.

    Introduction of the pyridin-3-ylmethylthio group: This step involves the nucleophilic substitution of a suitable leaving group on the oxadiazole ring with pyridin-3-ylmethylthiol. This can be facilitated by using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the pyridin-3-ylmethylthio group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common. Reducing agents like lithium aluminum hydride (LiAlH4) may be used.

    Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring. Electrophilic aromatic substitution can introduce different substituents, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole serves as a versatile building block for constructing more complex molecules

Biology and Medicine

This compound has shown potential in medicinal chemistry due to its biological activity. It can act as an antimicrobial, antifungal, or anticancer agent, depending on its specific structural modifications. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. Its derivatives may also find applications in electronics and photonics.

Mechanism of Action

The biological activity of 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, or DNA, disrupting normal cellular processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or interference with cell membrane integrity. The exact mechanism depends on the specific biological context and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((Pyridin-2-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-((Pyridin-4-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-((Pyridin-3-ylmethyl)thio)-5-(furan-2-yl)-1,3,4-oxadiazole

Uniqueness

Compared to its analogs, 2-((Pyridin-3-ylmethyl)thio)-5-(thiophen-2-yl)-1,3,4-oxadiazole exhibits unique properties due to the specific positioning of the pyridin-3-ylmethylthio group. This positioning can influence its electronic distribution, reactivity, and interaction with biological targets, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

2-(pyridin-3-ylmethylsulfanyl)-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS2/c1-3-9(7-13-5-1)8-18-12-15-14-11(16-12)10-4-2-6-17-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYKVFZLJEKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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